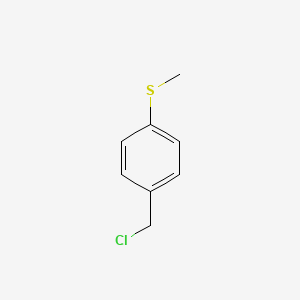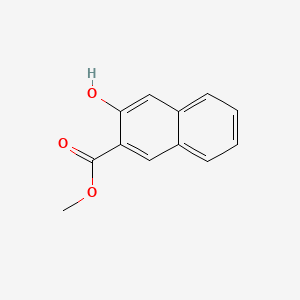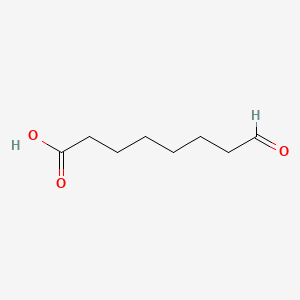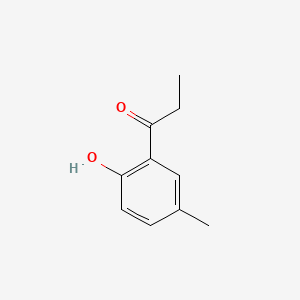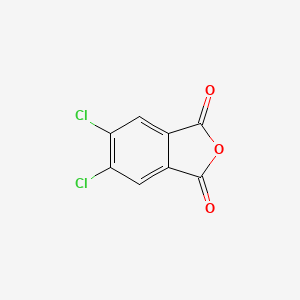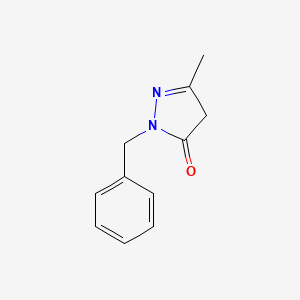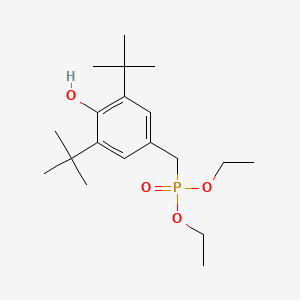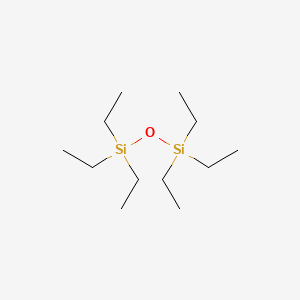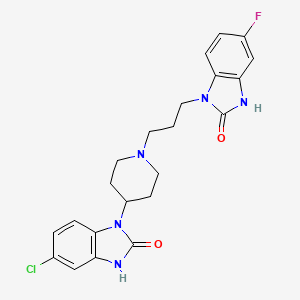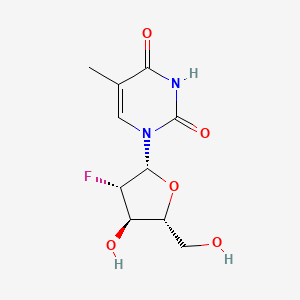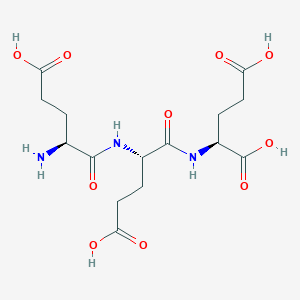
Benzimidazole, 4-bromo-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 4-bromo-2-(trifluoromethyl)- is a heterocyclic aromatic compound that has seen a wide range of applications in the fields of medicinal chemistry, organic synthesis, and materials science. It is a synthetic compound that has been used as an intermediate in the synthesis of a variety of heterocyclic compounds. It has also been used as a starting material for the synthesis of a range of pharmaceuticals, agrochemicals, and other compounds. The compound is also of interest due to its potential as a bioactive agent, as it has been shown to possess a range of biological activities.
Scientific Research Applications
Synthesis and Pharmacological Activity
- Benzimidazole derivatives, including 4-bromo-2-(trifluoromethyl)-, have been synthesized and tested for their pharmacological activities. These compounds exhibit analgesic, antiplatelet, and antimicrobial activities, as well as inhibitory effects on enzymes like glycogen phosphorylase and dipeptidyl peptidase-4 (Zhukovskaya et al., 2018).
Polyimide Synthesis and Material Properties
- Unsaturated diamine monomers containing benzimidazole and trifluoromethyl groups have been used to synthesize soluble polyimides. These polymers demonstrate high thermal stability and glass transition temperatures, as well as low coefficients of thermal expansion, making them valuable in material science (Choi et al., 2008).
Antibacterial and Anticancer Activities
- Benzimidazole derivatives have been investigated for their antibacterial and anticancer properties. Certain derivatives have shown efficacy against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, as well as tumor inhibition capabilities in cell lines such as HepG2 human hepatocyte carcinoma (Khalifa et al., 2018).
DNA Binding and Antifungal Activity
- Benzimidazole-based metal(II) complexes have been synthesized and characterized for their ability to bind DNA and exhibit antibacterial activity. These compounds have potential applications in the development of new antimicrobial agents (Mahmood et al., 2019).
Antiprotozoal and Anticancer Activity
- Substituted benzimidazoles with trifluoromethyl groups have been synthesized and tested for their antiprotozoal and anticancer activities. They have shown remarkable activity against protozoans like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, as well as against various cancer cell lines (Andrzejewska et al., 2002).
Safety and Hazards
Future Directions
Mechanism of Action
- The primary targets of 4-bromo-2-(trifluoromethyl)benzimidazole are not explicitly mentioned in the available literature. However, benzimidazoles, in general, have been studied for various pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects .
Target of Action
properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSWJWXZVTVPEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216048 |
Source


|
| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6587-23-1 |
Source


|
| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006587231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


